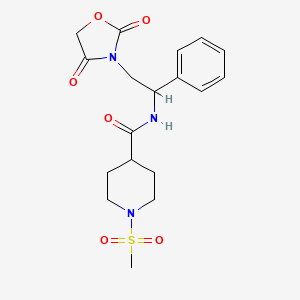

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O6S/c1-28(25,26)20-9-7-14(8-10-20)17(23)19-15(13-5-3-2-4-6-13)11-21-16(22)12-27-18(21)24/h2-6,14-15H,7-12H2,1H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGCKYVRPNFLSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide is a complex organic compound that exhibits significant biological activity. This article provides an overview of its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several key functional groups:

- Oxazolidine ring : Contributes to the compound's structural diversity and potential biological interactions.

- Piperidine moiety : Known for its diverse pharmacological effects, including analgesic and anti-inflammatory properties.

- Methylsulfonyl group : Often associated with enhanced solubility and bioactivity.

The molecular formula is with a molecular weight of approximately 398.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The mechanisms include:

- Enzyme inhibition : The oxazolidine and piperidine rings can inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor modulation : The phenylethyl group may enhance binding affinity to neurotransmitter receptors, influencing neuronal activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit antibacterial properties. For instance:

- In vitro studies have shown effectiveness against strains such as Salmonella typhi and Bacillus subtilis, with moderate to strong activity reported .

Anticancer Properties

The compound's potential as an anticancer agent has been explored through:

- Cell viability assays demonstrating inhibition of cancer cell proliferation.

- Mechanistic studies revealing induction of apoptosis in specific cancer cell lines.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

- Acetylcholinesterase (AChE) : Inhibition assays indicate potential use in treating neurodegenerative diseases .

- Urease inhibition : Significant inhibitory activity was noted, suggesting applications in treating urease-related disorders .

Case Studies

- Antibacterial Screening

-

Anticancer Evaluation

- In a recent study, the compound was tested against breast cancer cell lines, demonstrating a dose-dependent reduction in cell viability. Flow cytometry analyses indicated that the compound induced apoptosis via the mitochondrial pathway .

Comparative Biological Activity Table

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-1-(methylsulfonyl)piperidine-4-carboxamide (Compound A) with structurally related analogs from diverse pharmacological classes:

Key Observations:

Structural Differentiation: Compound A uniquely combines an oxazolidinone ring with a methylsulfonyl-piperidine scaffold, distinguishing it from analogs like Apremilast (isoindole-dione core) or Compound B (quinoline-cyano system). This design may enhance binding to dual targets (e.g., PDE4 and bacterial ribosomes) . Unlike Compound C (propyl substituent), Compound A’s phenylethyl group likely improves lipophilicity and membrane penetration compared to simpler alkyl chains .

Compound B’s nanomolar kinase inhibition contrasts with Compound A’s lack of reported kinase data, indicating divergent therapeutic applications .

Pharmacokinetic Trade-offs: Compound A’s predicted logP (~1.8) aligns with Apremilast’s favorable solubility profile, whereas Compound B’s higher logP (~3.5) may limit oral absorption . The oxazolidinone moiety in Compound A may confer resistance to oxidative metabolism, similar to linezolid’s stability, though this requires experimental validation .

Q & A

Basic: What are the standard synthetic routes for this compound?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the oxazolidinone core via cyclization of precursor amines or urethanes under acidic or basic conditions.

- Step 2: Introduction of the phenylethyl group through alkylation or nucleophilic substitution.

- Step 3: Piperidine ring functionalization using carboxamide coupling (e.g., via EDCI/HOBt-mediated reactions).

- Step 4: Sulfonylation of the piperidine nitrogen with methanesulfonyl chloride in the presence of a base like triethylamine .

Key reagents include phosphorus oxychloride for cyclization and DMF as a solvent for coupling steps. Optimization of reaction temperatures (e.g., reflux in ethanol or THF) and purification via column chromatography are critical for yield improvement .

Basic: What analytical techniques are critical for confirming structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR):

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

- Mass Spectrometry (MS): ESI-MS or HRMS to verify molecular weight and fragmentation patterns .

Advanced: How can researchers optimize synthesis yield?

Answer: Systematic optimization involves:

- Solvent Screening: Polar aprotic solvents (e.g., DMF, DMSO) enhance carboxamide coupling efficiency, while toluene improves cyclization steps .

- Catalyst Selection: Use of coupling agents like HATU or PyBOP for amide bond formation, reducing side-product formation.

- Temperature Control: Lower temperatures (0–5°C) during sulfonylation minimize decomposition .

- Purification: Gradient elution in flash chromatography (e.g., hexane/EtOAc to CH2Cl2/MeOH) improves isolation of the final product .

Advanced: How to resolve contradictions in biological activity data?

Answer:

- Assay Standardization: Replicate experiments under controlled conditions (e.g., pH, temperature, cell line passage number) to minimize variability .

- Orthogonal Assays: Validate target engagement using SPR (surface plasmon resonance) alongside enzyme inhibition assays.

- Structural Confirmation: Re-analyze compound purity and stability (e.g., via LC-MS) to rule out degradation artifacts .

- Meta-Analysis: Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or methodological discrepancies .

Basic: What are known biological targets or mechanisms?

Answer:

- Enzyme Inhibition: The oxazolidinone moiety suggests potential as a protease or kinase inhibitor. Methylsulfonyl groups may enhance binding to ATP pockets .

- Receptor Modulation: Piperidine carboxamides often target GPCRs or ion channels. Preliminary docking studies (e.g., using AutoDock Vina) can prioritize targets .

- Cytotoxicity Screening: Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative activity .

Advanced: Designing SAR studies for derivatives

Answer:

- Substituent Variation: Modify the phenyl group (e.g., electron-withdrawing/-donating substituents) or replace oxazolidinone with thiazolidinone to assess impact on activity .

- Stereochemistry Effects: Synthesize enantiomers via chiral chromatography or asymmetric catalysis to evaluate binding specificity .

- Pharmacophore Mapping: Use computational tools (e.g., Schrödinger’s Phase) to identify critical functional groups (e.g., carboxamide, sulfonyl) .

- In Vivo Validation: Prioritize derivatives with <10 µM IC50 in vitro for PK/PD studies in rodent models .

Basic: How to assess stability under physiological conditions?

Answer:

- pH Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via HPLC over 24–72 hours .

- Plasma Stability: Test in human or rodent plasma; quantify parent compound loss using LC-MS/MS .

- Thermal Stability: Perform TGA (thermogravimetric analysis) to determine decomposition temperatures .

Advanced: Addressing low solubility for in vivo studies

Answer:

- Formulation Strategies: Use co-solvents (e.g., PEG-400, Cremophor EL) or cyclodextrin complexes to enhance aqueous solubility .

- Prodrug Design: Introduce ionizable groups (e.g., phosphate esters) for improved bioavailability .

- Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) to increase circulation time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.